molecular formula C20H21N5O3S B5536349 N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B5536349
M. Wt: 411.5 g/mol
InChI Key: JWBXRMLVBDTFSR-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,3-dimethoxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.13651072 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Compounds bearing the 1,2,4-triazol-3-ylthioacetohydrazide moiety have demonstrated significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. Certain derivatives have shown to inhibit cancer cell migration and possess selective cytotoxicity towards cancer cells over healthy cells, highlighting their potential as anticancer and antimetastatic agents (Šermukšnytė et al., 2022).

Crystal Structure Analysis

Research on N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides has provided insights into their crystal and molecular structures, offering a foundation for further modifications and optimization of their biological activities. These studies contribute to the understanding of the structural requirements for biological activity (Quoc et al., 2019).

Enzyme Inhibition

Derivatives of 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been investigated for their inhibitory activities against lipase and α-glucosidase enzymes. These studies have identified compounds with significant inhibitory potential, suggesting their utility in the treatment of conditions like obesity and diabetes (Bekircan et al., 2015).

Nonlinear Optical Properties

Hydrazones derived from similar chemical scaffolds have been evaluated for their nonlinear optical properties, indicating their potential applications in optical devices such as limiters and switches. These findings open up new avenues for the application of these compounds in materials science (Naseema et al., 2010).

Properties

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-14-22-24-20(25(14)16-9-5-4-6-10-16)29-13-18(26)23-21-12-15-8-7-11-17(27-2)19(15)28-3/h4-12H,13H2,1-3H3,(H,23,26)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBXRMLVBDTFSR-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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